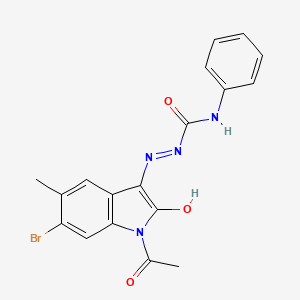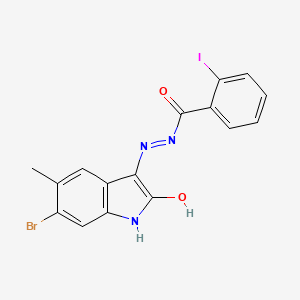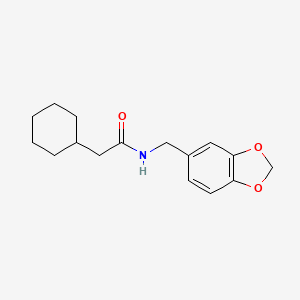
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone)
説明
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone), also known as ABIMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. ABIMPS is a semicarbazone derivative of 5,6-dibromoindan-1,3-dione, and it has been found to exhibit promising biological activities, including anticancer and antimicrobial properties.
作用機序
The mechanism of action of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. In addition, 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) can induce oxidative stress and DNA damage in cancer cells, leading to their death. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has also been found to inhibit the growth of bacterial cells by disrupting their cell membranes. However, the effects of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy in vivo.
実験室実験の利点と制限
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity with good yields. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) also exhibits potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to working with 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone). It is a highly reactive compound, and it can be unstable under certain conditions. In addition, the effects of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone). One area of interest is the development of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone)-based drugs for the treatment of cancer and bacterial infections. Further studies are needed to determine the optimal dosage and administration route for 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone)-based drugs, as well as their safety and efficacy in vivo. Another area of future research is the investigation of the mechanism of action of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone), including its effects on cellular signaling pathways and gene expression. This could provide valuable insights into the development of new therapies for cancer and bacterial infections. Finally, research on the synthesis and modification of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) could lead to the development of new compounds with improved biological activities and pharmacological properties.
Conclusion:
In conclusion, 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) exhibits potent anticancer and antimicrobial activities, and it has several advantages for lab experiments. However, further research is needed to determine its safety and efficacy in vivo, as well as its mechanism of action and potential for drug development. Research on 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) could lead to the development of new therapies for cancer and bacterial infections, as well as new compounds with improved biological activities and pharmacological properties.
科学的研究の応用
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been extensively studied for its potential applications in medicine and drug development. In vitro studies have shown that 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has also been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-(1-acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-10-8-13-15(9-14(10)19)23(11(2)24)17(25)16(13)21-22-18(26)20-12-6-4-3-5-7-12/h3-9,25H,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVNJMKANGPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C(=C2N=NC(=O)NC3=CC=CC=C3)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443176.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3443184.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3443191.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3443199.png)
![3-(2-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443211.png)
![8-ethoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3443221.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)
![1-(3-cyclopentylpropanoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3443245.png)

![1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3443262.png)
![4-methoxy-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3443266.png)
![3,5-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443272.png)
![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)
